1,2,3,4,5,6,8-Heptafluoronaphthalene
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Overview
Description
1,2,3,4,5,6,8-Heptafluoronaphthalene is a fluorinated aromatic compound with the molecular formula C₁₀HF₇. It is a derivative of naphthalene, where seven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,8-Heptafluoronaphthalene can be synthesized through several methods. One common approach involves the fluorination of naphthalene derivatives using fluorinating agents such as antimony pentafluoride (SbF₅) at elevated temperatures (40-45°C) for extended periods (48 hours) . Another method includes the use of Selectfluor as a fluorinating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,8-Heptafluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated naphthalene derivatives, while oxidation can produce naphthoquinones.
Scientific Research Applications
1,2,3,4,5,6,8-Heptafluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,8-Heptafluoronaphthalene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. This can affect various pathways, including those involved in chemical synthesis and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoronaphthalene: This compound has one additional fluorine atom compared to 1,2,3,4,5,6,8-Heptafluoronaphthalene, which can further enhance its electron-withdrawing properties.
1,2,3,4,5,6-Hexafluoronaphthalene: With one fewer fluorine atom, this compound has slightly different reactivity and properties.
Uniqueness
This compound is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.
Properties
IUPAC Name |
1,2,3,4,5,6,8-heptafluoronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLSJEOFMRPRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450560 |
Source
|
Record name | Naphthalene, 1,2,3,4,5,6,8-heptafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784-00-9 |
Source
|
Record name | Naphthalene, 1,2,3,4,5,6,8-heptafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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